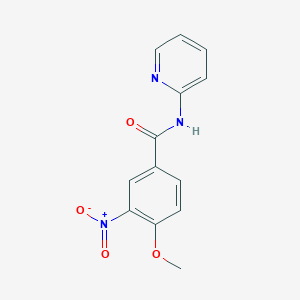

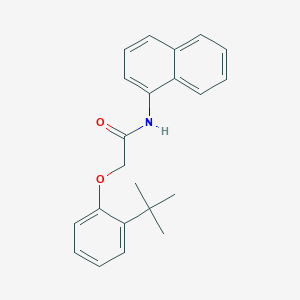

![molecular formula C15H10IN3O5 B5595562 2-iodo-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B5595562.png)

2-iodo-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzohydrazide derivatives, including those structurally related to 2-iodo-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzohydrazide, involves the reaction of benzoyl hydrazides with various aldehydes in refluxing ethanol. These reactions typically yield compounds characterized by their NMR spectroscopy and single-crystal X-ray structure studies, showcasing nonplanar molecules with specific configurations and intermolecular hydrogen bonding forming multi-membered ring systems (Asegbeloyin et al., 2014).

Molecular Structure Analysis

X-ray diffraction analyses of benzohydrazide derivatives reveal molecules with nonplanar configurations and cis or trans configurations relative to the methylidene unit. The dihedral angles between substituted benzene rings and the existence of hydrogen bonds and weak interactions in the crystal structure are notable features (Fun et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of benzohydrazide derivatives often involves their ability to form complexes with metal ions such as Co(II), Ni(II), and Cu(II), characterized by their elemental analysis, molar conductance, and spectroscopic data. These reactions underscore the potential of such compounds in forming biologically active complexes (Asegbeloyin et al., 2014).

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Molecular Docking Studies

Research indicates that benzohydrazide derivatives possess potential as inhibitors of prostate cancer. Studies involving crystal structure analysis, Hirshfeld surface analysis, and molecular docking have shown these compounds to be effective in identifying binding interactions with proteins associated with prostate cancer. Theoretical calculations, including density functional theory, further support the optimized geometry and electronic properties of these compounds for potential therapeutic applications (Arjun et al., 2020).

Spectroscopic and Dynamic Properties for Electronic Devices

Another study on benzohydrazide derivatives demonstrated their E/Z isomerization under ultraviolet radiation. This configurational dynamics, essential for the operation of molecular machines and electronic devices, was explored through spectroscopic methods and theoretical calculations. The research provides a foundation for utilizing benzohydrazide derivatives in developing advanced materials for electronic applications (Gordillo et al., 2016).

Inhibitors of Acetylcholinesterase and Butyrylcholinesterase

Benzohydrazide derivatives have also been explored for their potential as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant in neurodegenerative diseases. A study involving the synthesis and characterization of thiophene-2-carboxamide Schiff base derivatives highlighted their effectiveness as dual inhibitors, offering insights into developing treatments for conditions like Alzheimer's disease (Kausar et al., 2021).

Optical Chemosensor for Metal Ions Detection

Benzohydrazide derivatives have been utilized as chemosensors for the selective detection of metal ions, such as Ni2+ ions. These compounds exhibit a "turn on" response in the presence of specific ions, making them valuable for environmental monitoring and the development of diagnostic tools. The research also extends to applications in live cell imaging and smart phone-based analysis (Manna et al., 2019).

Antibacterial and Antioxidant Studies

The antibacterial and antioxidant properties of benzohydrazide derivatives have been investigated, revealing their potential in treating infections and preventing oxidative stress-related diseases. Studies highlight the synthesis of these compounds and their efficacy against various bacterial strains, as well as their antioxidant activity (Venkatesan et al., 2015).

Eigenschaften

IUPAC Name |

2-iodo-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10IN3O5/c16-11-4-2-1-3-10(11)15(20)18-17-7-9-5-13-14(24-8-23-13)6-12(9)19(21)22/h1-7H,8H2,(H,18,20)/b17-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPXLNFVAJMPAG-REZTVBANSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)C3=CC=CC=C3I)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)C3=CC=CC=C3I)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10IN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-fluorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5595487.png)

![N-[(3S*,4R*)-1-isonicotinoyl-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5595496.png)

![2-[4-(2-methylbenzoyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B5595508.png)

![N-({1-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5595518.png)

![3-{[(2,7-dimethoxy-1-naphthyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5595529.png)

![3-{2-[4-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}phenol](/img/structure/B5595557.png)

phosphinic acid](/img/structure/B5595561.png)

![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5595575.png)

![5-(4-fluorophenyl)-2-(2-methylphenyl)-3-(2-pyridinyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5595582.png)